RR6 - 1351758-37-6

RR6

Catalog Number: EVT-253376
CAS Number: 1351758-37-6
Molecular Formula: C16H23NO4
Molecular Weight: 293.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RR6 (N-[(2R)-2-[[(2S)-4-[[4-(trifluoromethoxy)phenyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]glycine), also known as (R)-pantothenol 4-[(4-trifluoromethoxyphenyl)carbamoyl]butanethioate, is a synthetic pantetheine analogue that acts as a potent and selective inhibitor of the Vanin protein family. [, ] Vanins are enzymes with pantetheinase activity, responsible for the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine. [] These enzymes play a role in diverse biological processes, including inflammation, stress response, and energy metabolism. []

RR6 has emerged as a valuable tool in chemical biology research for exploring the roles of Vanins in various biological systems. []

Pantetheine

  • Relevance: Pantetheine is the natural substrate of vanin-1, the enzyme targeted by RR6. RR6 acts as a competitive inhibitor of vanin-1, preventing the breakdown of pantetheine into pantothenic acid and cysteamine. [, ]

Pantothenic acid

  • Relevance: Pantothenic acid is one of the products of vanin-1-mediated hydrolysis of pantetheine. RR6, by inhibiting vanin-1, indirectly affects the levels of pantothenic acid available for CoA biosynthesis. [, ]

Cysteamine

  • Relevance: Cysteamine is the other product of vanin-1-mediated hydrolysis of pantetheine. RR6, by inhibiting vanin-1, indirectly affects the levels of cysteamine. [, ]

Pantothenamides

  • Relevance: RR6, by inhibiting vanin-1, protects pantothenamides from degradation in plasma, thereby enhancing their antibiotic activity. This suggests a potential synergistic effect of combining pantothenamides with RR6 for therapeutic applications. []

OMP-7

  • Relevance: OMP-7 was designed based on the structure of RR6 and demonstrated improved potency in inhibiting vanin-1, suggesting the importance of specific structural modifications for enhancing vanin-1 inhibition. []
Overview

The compound known as RR6 is classified primarily as an aerosol and falls under the category of hazardous substances according to the European Chemicals Agency. It is commonly used in various industrial applications, particularly in cleaning and maintenance products. The classification of RR6 according to Regulation (EC) No. 1272/2008 identifies it as an aerosol, specifically categorized as Category 1, which indicates a high level of hazard due to its flammable nature (H222) and pressure risk (H229) .

Source

RR6 is synthesized and utilized by several manufacturers, including Hilti and IPC, who provide safety data sheets detailing its properties and classifications. These sources highlight the importance of handling the compound with care due to its potential health risks associated with inhalation or skin contact .

Classification

According to the classification criteria set by the European Chemicals Agency, RR6 is recognized for its potential hazards. It is classified as follows:

  • Aerosol Category: 1
  • Hazard Statements: H222 (extremely flammable aerosol), H229 (pressurized container: may burst if heated) .
Synthesis Analysis

Methods

The synthesis of RR6 typically involves the combination of various chemical precursors that contribute to its properties as an aerosol. Although specific proprietary methods are not publicly detailed in available literature, common industrial practices for aerosol production include:

  • Emulsification: Creating a stable mixture of oil and water phases.
  • Propellant Addition: Incorporating propellants such as hydrocarbons or compressed gases to facilitate aerosolization.

Technical Details

The technical synthesis process may vary depending on the specific formulation desired by manufacturers. The use of specialized equipment such as high-shear mixers and homogenizers ensures that the final product achieves the necessary consistency and stability for effective application in cleaning products.

Molecular Structure Analysis

Structure

Data

While specific molecular data for RR6 is limited, understanding its components can provide insights into its behavior as an aerosol. Generally, aerosols comprise small liquid droplets or solid particles dispersed in a gas, which influences their reactivity and stability.

Chemical Reactions Analysis

Reactions

The chemical reactions involving RR6 primarily occur during its application rather than during synthesis. Common reactions may include:

  • Decomposition: Under high temperatures or pressures, components may decompose, releasing gases.
  • Combustion: If ignited, RR6 can undergo combustion reactions producing carbon dioxide and water.

Technical Details

The stability of RR6 under various conditions is crucial for safety. Manufacturers often conduct extensive testing to ensure that the compound remains stable under typical storage conditions while also assessing its behavior under extreme conditions such as high heat or pressure.

Mechanism of Action

Process

The mechanism of action for RR6 primarily relates to its function as a cleaning agent. When sprayed, the aerosol particles disperse into fine droplets that can effectively penetrate surfaces and dissolve contaminants. The active ingredients interact with dirt and grease through physical and chemical processes, allowing for effective cleaning.

Data

Data regarding the efficacy of RR6 in cleaning applications often comes from empirical studies conducted by manufacturers or independent laboratories. These studies typically measure factors such as surface tension reduction and cleaning efficiency against various types of contaminants.

Physical and Chemical Properties Analysis

Physical Properties

RR6 exhibits several physical properties relevant to its classification as an aerosol:

  • Appearance: Typically presented in a pressurized canister.
  • Odor: May vary depending on formulation; often includes fragrance components.
  • Density: Varies based on specific formulation but generally lower than water due to the presence of propellants.

Chemical Properties

Key chemical properties include:

  • Flammability: Highly flammable due to volatile organic compounds present.
  • Reactivity: Generally stable under normal conditions but reactive under extreme temperatures or pressures.
  • pH Level: Varies based on formulation; some may be acidic or alkaline depending on active ingredients.
Applications

RR6 finds extensive use in various scientific and industrial applications:

  • Cleaning Agents: Primarily used in cleaning products for industrial machinery and surfaces.
  • Maintenance Products: Employed in maintenance routines for equipment requiring degreasing or surface preparation.
  • Research Applications: Utilized in laboratory settings where aerosolized compounds are needed for experiments involving surface interactions or material testing.
Introduction to RR6 in Myelofibrosis Prognostication

Myelofibrosis: Clinical Context and Therapeutic Challenges

Myelofibrosis (MF) is a BCR::ABL1-negative myeloproliferative neoplasm characterized by clonal hematopoietic proliferation, bone marrow fibrosis, splenomegaly, and constitutional symptoms. This complex disease manifests as primary myelofibrosis (PMF), post-polycythemia vera MF (PPV-MF), or post-essential thrombocythemia MF (PET-MF), each with distinct clinical and molecular features [5] [9]. The disease heterogeneity is remarkable, with overall survival ranging from less than 2 years in high-risk patients to over a decade in low-risk cases [7].

The pathophysiological complexity of MF involves constitutive activation of JAK-STAT signaling due to driver mutations in JAK2, CALR, or MPL genes, present in approximately 90% of patients. Additional high-molecular-risk mutations (ASXL1, SRSF2, U2AF1, EZH2, IDH1/2) further modulate disease aggressiveness and prognosis [1] [5] [9]. Clinically, patients suffer from debilitating symptoms including fatigue, cachexia, night sweats, and splenomegaly-related discomfort, compounded by cytopenias (particularly anemia and thrombocytopenia) that complicate therapeutic management [1] [4].

Table 1: Established Prognostic Models in Myelofibrosis

ModelApplicabilityKey ParametersRisk Categories (Median OS)
IPSSDiagnosis (PMF)Age, Hb, WBC, blasts, symptomsLow (11.3 yr), Int-1 (7.9 yr), Int-2 (4 yr), High (2.3 yr)
DIPSSAny time (PMF)Age, Hb, WBC, blasts, symptomsLow (15.4 yr), Int-1 (6.5 yr), Int-2 (2.9 yr), High (1.3 yr)
MYSEC-PMSecondary MFAge, Hb, platelets, blasts, CALR status, symptomsLow (NR), Int-1 (9.3 yr), Int-2 (4.4 yr), High (2 yr)

Traditional prognostic models like IPSS, DIPSS, and MYSEC-PM incorporate clinical and laboratory variables but possess significant limitations in the JAK inhibitor era. These static assessment tools were developed primarily for untreated patients and lack sensitivity to capture on-treatment dynamics and therapeutic responses that fundamentally alter disease trajectory [5] [7] [9]. Real-world analyses reveal that approximately 40% of MF patients receive inaccurate risk stratification, while one-third receive no risk categorization at all [5], highlighting the critical unmet need for more responsive prognostic instruments.

Role of JAK Inhibitors in Myelofibrosis Management

The advent of JAK inhibitors revolutionized MF management, shifting the therapeutic paradigm from purely palliative approaches to disease-modifying strategies. Ruxolitinib, the first-in-class JAK1/JAK2 inhibitor, demonstrated unprecedented efficacy in reducing splenomegaly and ameliorating MF-related symptoms in the landmark COMFORT trials [1] [10]. These studies established spleen volume reduction ≥35% (SVR35) and symptom score improvement ≥50% (TSS50) as clinically meaningful endpoints, with approximately 42% of ruxolitinib-treated patients achieving SVR35 compared to <1% with placebo, and 46% achieving TSS50 versus 5% with placebo [1]. Importantly, ruxolitinib-treated patients exhibited improved survival compared to those receiving best available therapy (5-year survival: 5 years vs. 3.5 years; HR 0.61, 95% CI: 0.41-0.91; P=0.0148) [10], suggesting potential modification of the disease's natural history.

Subsequent JAK inhibitors expanded the therapeutic landscape: Fedratinib (JAK2/FLT3 inhibitor) offers an alternative for ruxolitinib-intolerant patients, while pacritinib (JAK2/IRAK1 inhibitor) specifically addresses the unmet need in patients with severe thrombocytopenia (platelets <50 × 10⁹/L). Momelotinib (JAK1/JAK2/ACVR1 inhibitor) uniquely targets inflammation-driven anemia through hepcidin suppression, demonstrating significant transfusion independence rates (30% vs 20% with danazol) in the MOMENTUM trial [1] [9].

Table 2: Comparative Efficacy of JAK Inhibitors in Myelofibrosis

AgentKey TargetsSVR35 Rate (%)TSS50 Rate (%)Anemia BenefitDistinctive Feature
RuxolitinibJAK1/JAK241.9 (vs 0.7 placebo)45.9 (vs 5.3 placebo)LimitedFirst-in-class, overall survival benefit
FedratinibJAK2/FLT347 (vs 1 placebo)40 (vs 9 placebo)LimitedOnce-daily dosing
PacritinibJAK2/IRAK119 (vs 5 BAT)25 (vs 0 BAT)Thrombocytopenia focusSevere thrombocytopenia indication
MomelotinibJAK1/JAK2/ACVR126.5 (vs 29 rux)30 (vs 20 danazol)SignificantTransfusion independence benefit

Despite these advances, therapeutic limitations persist. Approximately 50% of patients discontinue ruxolitinib within 3-5 years due to loss of response, disease progression, or treatment-emergent cytopenias [2] [4]. Furthermore, JAK inhibitors demonstrate minimal activity against the underlying bone marrow fibrosis and have limited impact on disease-modifying biological processes such as clonal evolution. The absence of validated biomarkers for early detection of treatment failure compounds these challenges, creating a clinical imperative for dynamic prognostic tools that can guide timely therapeutic transitions [2] [3] [4].

Unmet Need for Dynamic Prognostic Models in Ruxolitinib-Treated Patients

The limitations of conventional prognostic systems become particularly evident in patients undergoing JAK inhibitor therapy. Established models like DIPSS and MYSEC-PM lack temporal sensitivity, failing to capture the clinical evolution that occurs during treatment. This represents a critical gap since ruxolitinib failure or suboptimal response portends a dismal prognosis, with median overall survival plummeting to 13-18 months after discontinuation [2] [3]. Early identification of patients likely to experience treatment failure is therefore essential for considering alternative interventions, including allogeneic stem cell transplantation or novel agent clinical trials [2] [6].

The RR6 model (Response to Ruxolitinib after 6 Months) emerged specifically to address this unmet need. Developed through multivariable analysis of 209 ruxolitinib-treated MF patients and validated in independent cohorts, RR6 integrates three dynamic parameters assessed at baseline, 3 months, and 6 months [2] [6] [7]:

  • Ruxolitinib Dose Intensity: Sustained dose <20 mg twice daily due to toxicity or cytopenias
  • Spleen Response: Palpable spleen length reduction ≤30% from baseline
  • Transfusion Dependence: Requirement for red blood cell transfusions

Each parameter contributes to a cumulative risk score that stratifies patients into distinct prognostic categories:

  • Low Risk (<2 points): Median OS not reached
  • Intermediate Risk (2-4 points): Median OS 61 months (95% CI 43-80)
  • High Risk (>4 points): Median OS 33 months (95% CI 21-50) [6] [7]

Table 3: RR6 Scoring System and Prognostic Stratification

ParameterAssessment TimepointsRisk Points
Ruxolitinib dose <20mg BIDBaseline, 3 months, 6 months1 point per timepoint
Spleen reduction ≤30%3 months, 6 months1 point per timepoint
Transfusion requirement3 months, 6 months1 point per timepoint
Risk CategoryTotal PointsMedian OS (months)2-Year Survival (%)
Low<2Not reached>90
Intermediate2-461 (95% CI 43-80)70-75
High>433 (95% CI 21-50)40-45

Validation studies consistently confirm RR6's prognostic superiority over conventional models in ruxolitinib-treated patients. In a multicenter Italian cohort of 105 patients, RR6 effectively discriminated high-risk patients with significantly reduced median OS (22 months vs. 66 months in intermediate-risk and not reached in low-risk; P<0.0001) [3] [8]. The model demonstrated higher predictive accuracy than DIPSS across all statistical measures (C-index: 0.72 vs 0.65; Brier score: 0.14 vs 0.18) and maintained its prognostic power regardless of MF subtype (PMF or SMF) [3] [7] [8]. Notably, high-risk RR6 patients exhibited a 26% incidence of blast transformation versus 0% in low-risk patients (P=0.0039), underscoring the model's ability to identify biologically aggressive disease [3] [8].

Properties

CAS Number

1351758-37-6

Product Name

RR6

IUPAC Name

(2R)-2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide

Molecular Formula

C16H23NO4

Molecular Weight

293.36

InChI

InChI=1S/C16H23NO4/c1-16(2,11-18)14(20)15(21)17-9-8-13(19)10-12-6-4-3-5-7-12/h3-7,14,18,20H,8-11H2,1-2H3,(H,17,21)/t14-/m0/s1

SMILES

CC(C)(CO)C(C(=O)NCCC(=O)CC1=CC=CC=C1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.